
Des-methylformate Eplerenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-methylformate Eplerenone is an impurity of Eplerenone, a selective aldosterone receptor antagonist (SARA) used primarily in the treatment of high blood pressure and heart failure . Eplerenone is known for its ability to block the binding of aldosterone, a hormone that regulates blood pressure and fluid balance .
Preparation Methods
The preparation of Des-methylformate Eplerenone involves several synthetic routes and reaction conditions. One common method includes the selective epoxidation of 17α-hydroxyl-3-oxo-γ-lactone-pregn-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester in the presence of trichloroacetonitrile, an oxidant, and a phosphate buffer system . The crude product is then recrystallized to yield pure this compound with a purity of 99.5% and a yield of 87% . This method is suitable for industrial-scale production.
Chemical Reactions Analysis
Double Michael Addition/Aldol Condensation
Reaction :
11α-hydroxy curry ketone reacts with acetone cyanohydrin via a double Michael addition/Aldo condensation to form enamine 8 .
Mechanism :
-
The reaction involves nucleophilic attack by the ketone’s α-carbon on the α,β-unsaturated carbonyl of acetone cyanohydrin.
-
The quaternary ammonium base (e.g., benzyltrialkylammonium hydroxide) facilitates deprotonation and stabilization of intermediates.
Conditions :
Intermediate :
Enamine 8 (structure: a spirocyclic compound with a furan ring fused to a steroid nucleus) .
Partial Hydrolysis and Ring-Opening
Reaction :
Enamine 8 undergoes partial hydrolysis to generate intermediate 5 , which is then subjected to ring-opening under basic conditions to yield hydroxyl ester 9 .
Mechanism :
-
Hydrolysis of 8 breaks the enamine bond, forming a γ-lactone intermediate.
-
Ring-opening of 5 under alkaline conditions (e.g., NaOH) introduces hydroxyl and ester functionalities.
Conditions :
Intermediate :
Hydroxyl ester 9 (structure: a γ-lactone-pregna-4-ene derivative with hydroxyl and ester groups at positions 7α and 21) .
Elimination to Form Enester (10)
Reaction :
Hydroxyl ester 9 undergoes elimination to form enester 10 .
Mechanism :
-
Elimination involves the removal of a hydroxyl group and the formation of a double bond, likely via an E1/E2 mechanism.
Reagent :
Intermediate :
Enester 10 (structure: a conjugated ene-ester spirocycle) .
Selective Epoxidation
Reaction :
The double bond in 10 undergoes selective epoxidation to form the 9α,11α-epoxide.
Mechanism :
-
Epoxidation is achieved using trichloroacetonitrile and 30% hydrogen peroxide , with dipotassium hydrogen phosphate as a buffer.
-
The reaction is stereoselective, favoring the formation of the desired epoxide due to steric and electronic factors.
Conditions :
Intermediate :
Epoxide 11 (structure: a spirocyclic compound with a 9α,11α-epoxide and γ-lactone) .
Key Intermediates and Their Roles
Challenges and Innovations
-
Stereoselectivity : The epoxidation step requires precise control to achieve the desired stereochemistry at the 9α,11α positions .
-
Scalability : The use of phosphorus oxychloride and hydrogen peroxide ensures efficient elimination and epoxidation, respectively, critical for large-scale production .
Research Findings and Implications
-
Process Efficiency : The multistep synthesis highlights the importance of optimizing each reaction to minimize impurities. For example, the elimination step using POCl₃ ensures complete conversion
Scientific Research Applications
Des-methylformate Eplerenone has several scientific research applications, including:
Mechanism of Action
Des-methylformate Eplerenone exerts its effects by binding to the mineralocorticoid receptor and blocking the binding of aldosterone . This inhibition prevents aldosterone from exerting its effects on sodium and water retention, thereby reducing blood pressure and fluid overload. The molecular targets involved include the mineralocorticoid receptor and components of the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Des-methylformate Eplerenone is structurally similar to other aldosterone receptor antagonists such as Spironolactone and Canrenone . it is unique in its selective binding to the mineralocorticoid receptor with minimal affinity for progesterone and androgen receptors . This selectivity reduces the risk of side effects like gynecomastia and sexual dysfunction, which are more common with Spironolactone .
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist with broader receptor binding affinity.
Canrenone: A metabolite of Spironolactone with similar pharmacological effects.
Eplerenone: The parent compound of this compound, used in the treatment of hypertension and heart failure.
This compound’s unique properties and selective receptor binding make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,2S,10S,11S,14R,15S,17R)-2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione |
InChI |
InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+,22-/m0/s1 |
InChI Key |
PKEDSINSHNDWPK-GBVSWGERSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.